molecular formula C40H24Br2 B1263038 7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene

7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene

Cat. No. B1263038
M. Wt: 664.4 g/mol
InChI Key: FGZZVDYUQJYNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by phenyl groups. It derives from a hydride of a fluoranthene.

Scientific Research Applications

Application in Blue Fluorophores

Kojima et al. (2016) explored derivatives of phenanthrofurans, including bis(4-bromophenyl) derivatives, for their potential as blue fluorophores. Their study showed that these compounds exhibit intense blue fluorescence both in dichloromethane and in solid state, indicating their utility in applications requiring blue fluorophores, such as in optical materials or sensors (Kojima et al., 2016).

Green-Emitting Material for Electroluminescent Devices

Yuan et al. (2013) synthesized a derivative, BDPFPA, containing 7,10-diphenylfluoranthene, and demonstrated its application as a non-doped green emitter and hole transporter in electroluminescent devices. This material showed high efficiency and low turn-on voltage, highlighting its potential for use in efficient and bright organic light-emitting diodes (Yuan et al., 2013).

Modulation in Electron Transport Materials

Bin et al. (2020) discussed the use of 1,10-phenanthroline derivatives, including bisphenyl-1,10-phenanthroline, in electron transport materials (ETMs) for organic light-emitting diodes (OLEDs). The study underlined the importance of molecular engineering in developing versatile ETMs with high thermal stability and large electron mobility, which are crucial for enhancing the efficiency and stability of OLEDs (Bin et al., 2020).

Explosive Detection

Venkatramaiah et al. (2012) developed a novel fluoranthene-based fluorescent chemosensor using 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene. This sensor demonstrated remarkable sensitivity for detecting nitroaromatic compounds, essential in explosive detection, with a detection limit in the femtogram range for substances like trinitrotoluene (TNT) (Venkatramaiah et al., 2012).

Detecting Nitroaromatic Compounds

Xie et al. (2014) synthesized silicon-cored and non-silicon-cored fluoranthene derivatives for detecting nitroaromatic compounds. Their research highlighted the potential of these compounds in detecting explosives, demonstrating lower detection limits and higher sensitivity compared to other materials (Xie et al., 2014).

Triphenylacrylonitrile Based AIEgen for Mechanchromism and Electroluminescence

Hu et al. (2018) developed a novel aggregation-induced emission (AIE) active compound, BP2TPAN, for applications in mechanchromism and electroluminescence. The study showed that this compound could change fluorescent emission peaks upon grinding, indicating its potential in high contrast mechanchromism and bicolor electroluminescence (Hu et al., 2018).

properties

Product Name

7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene

Molecular Formula

C40H24Br2

Molecular Weight

664.4 g/mol

IUPAC Name

7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene

InChI

InChI=1S/C40H24Br2/c41-30-21-17-28(18-22-30)37-35(26-9-3-1-4-10-26)36(27-11-5-2-6-12-27)38(29-19-23-31(42)24-20-29)40-33-16-8-14-25-13-7-15-32(34(25)33)39(37)40/h1-24H

InChI Key

FGZZVDYUQJYNBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=CC=C8

Origin of Product

United States

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